Cas no 89193-66-8 (Benzene, 1-bromo-4-(3-chloro-2-methylpropyl)-)

Benzene, 1-bromo-4-(3-chloro-2-methylpropyl)- is a halogenated aromatic compound featuring both bromine and chlorine substituents on a benzene ring. Its structure, incorporating a 3-chloro-2-methylpropyl group, offers reactivity at multiple sites, making it a versatile intermediate in organic synthesis. The presence of bromine enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the chloro-methylpropyl moiety allows for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise halogenation patterns are critical for bioactivity. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for industrial and laboratory applications.
Benzene, 1-bromo-4-(3-chloro-2-methylpropyl)- structure
89193-66-8 structure
Product Name:Benzene, 1-bromo-4-(3-chloro-2-methylpropyl)-
CAS No:89193-66-8
MF:C10H12BrCl
MW:247.559281349182
CID:609254
PubChem ID:13292178
Update Time:2025-05-28

Benzene, 1-bromo-4-(3-chloro-2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-4-(3-chloro-2-methylpropyl)-
    • 1-bromo-4-(3-chloro-2-methylpropyl)benzene
    • 89193-66-8
    • EN300-674473
    • 2-methyl-3-(4-bromophenyl)-propyl chloride
    • WRNMTOJIHZLALF-UHFFFAOYSA-N
    • SCHEMBL10823884
    • DTXSID10535116
    • AKOS015156716
    • Inchi: 1S/C10H12BrCl/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7H2,1H3
    • InChI Key: WRNMTOJIHZLALF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC(C)CCl

Computed Properties

  • Exact Mass: 245.98109g/mol
  • Monoisotopic Mass: 245.98109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

Benzene, 1-bromo-4-(3-chloro-2-methylpropyl)- Pricemore >>

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